PRMT5‑MEP50: H4(1–21) vs. H4(1–20) vs. Full‑Length H4 – Kinetic Efficiency Ranking
For the HsPRMT5‑MEP50 methyltransferase complex, the three H4 substrates rank as follows for catalytic efficiency (ξ = kcat/Km): H4(1–20) (ξ = 1.3 × 10⁵ M⁻¹s⁻¹) > H4(1–21) (ξ = 2.9 × 10⁴ M⁻¹s⁻¹) ≈ full‑length histone H4 (ξ = 2.8 × 10⁴ M⁻¹s⁻¹) [1]. H4(1–21) exhibits a Km of 343 ± 42 nM, approximately 4‑fold higher than the 83 ± 8 nM observed for H4(1–20), while kcat values are nearly equivalent (36 ± 1 h⁻¹ vs. 37.6 ± 0.9 h⁻¹). Full‑length H4 shows intermediate Km (211 ± 73 nM) but a lower kcat (21 ± 2 h⁻¹). Thus, the single‑residue difference between H4(1–21) and H4(1–20) produces a 4.5‑fold difference in catalytic efficiency, driven primarily by altered Km [1]. This establishes that procurement of H4(1–21) yields PRMT5‑MEP50 kinetic behaviour distinct from both the shorter peptide and the full‑length protein.
| Evidence Dimension | Catalytic efficiency (ξ = kcat/Km) and Michaelis constant (Km) |
|---|---|
| Target Compound Data | H4(1–21): Km = 343 ± 42 nM; kcat = 36 ± 1 h⁻¹; ξ = 2.9 × 10⁴ M⁻¹s⁻¹ |
| Comparator Or Baseline | H4(1–20): Km = 83 ± 8 nM; kcat = 37.6 ± 0.9 h⁻¹; ξ = 1.3 × 10⁵ M⁻¹s⁻¹. Full‑length H4: Km = 211 ± 73 nM; kcat = 21 ± 2 h⁻¹; ξ = 2.8 × 10⁴ M⁻¹s⁻¹ |
| Quantified Difference | H4(1–20) catalytic efficiency is 4.5‑fold higher than H4(1–21). H4(1–21) Km is 4.1‑fold higher than H4(1–20). H4(1–21) efficiency is approximately equal to full‑length H4. |
| Conditions | HsPRMT5‑MEP50 enzyme; Morrison kinetic model fit; continuous fluorescence assay; SAM as methyl donor cofactor. |
Why This Matters
When selecting a substrate for PRMT5‑MEP50 inhibitor screening or mechanistic studies, H4(1–21) and H4(1–20) are not interchangeable; the 4.5‑fold difference in catalytic efficiency directly affects assay window, inhibitor IC₅₀ values, and rank‑order potency.
- [1] Burgos ES, Wilczek C, Onikubo T, Bonanno JB, Jansong J, Reimer U, Shechter D. Histone H2A and H4 N‑terminal tails are positioned by the MEP50 WD repeat protein for efficient methylation by the PRMT5 arginine methyltransferase. J Biol Chem. 2015;290(15):9674–9689. Table 1. View Source
